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Abstract
This application note details the characterization of N-Ethylnicotinamide, a derivative of

nicotinamide (Vitamin B3), using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance

(NMR) spectroscopy. N-Ethylnicotinamide is of interest to researchers in drug development

and metabolic studies. This document provides comprehensive tables of expected chemical

shifts and coupling constants, along with detailed experimental protocols for sample

preparation and NMR data acquisition. These guidelines are intended to assist researchers and

scientists in the unambiguous identification and structural elucidation of N-Ethylnicotinamide.

Introduction
N-Ethylnicotinamide (C₈H₁₀N₂O, Molar Mass: 150.18 g/mol ) is a synthetic derivative of

nicotinamide.[1][2][3] Its structural similarity to endogenous metabolites makes it a valuable

compound for studying metabolic pathways and as a potential scaffold in drug discovery. NMR

spectroscopy is a powerful analytical technique for the structural characterization of organic

molecules. This note provides the expected ¹H and ¹³C NMR spectral data for N-
Ethylnicotinamide to facilitate its identification and analysis.

¹H and ¹³C NMR Spectral Data
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The expected ¹H and ¹³C NMR chemical shifts for N-Ethylnicotinamide are summarized in the

tables below. The data is compiled from available spectral information and predicted values

based on analogous structures, and are referenced to tetramethylsilane (TMS). The spectra

are typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆).

Table 1: ¹H NMR Spectral Data for N-Ethylnicotinamide

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.9 - 9.1 s -

H-4 ~8.1 - 8.3 d ~8.0

H-5 ~7.3 - 7.5 dd ~8.0, 5.0

H-6 ~8.6 - 8.8 d ~5.0

-NH- ~6.0 - 7.0 br s -

-CH₂- ~3.4 - 3.6 q ~7.2

-CH₃ ~1.2 - 1.4 t ~7.2

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The

broad singlet for the -NH- proton may exchange with D₂O.

Table 2: ¹³C NMR Spectral Data for N-Ethylnicotinamide
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Carbon Atom Chemical Shift (δ, ppm)

C=O ~165 - 167

C-2 ~152 - 154

C-3 ~132 - 134

C-4 ~135 - 137

C-5 ~123 - 125

C-6 ~148 - 150

-CH₂- ~35 - 37

-CH₃ ~14 - 16

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Sample Purity: Ensure the N-Ethylnicotinamide sample is of high purity to avoid

interference from impurities in the NMR spectrum.

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble.

CDCl₃ and DMSO-d₆ are common choices for this type of molecule.

Concentration:

For ¹H NMR, dissolve 5-10 mg of N-Ethylnicotinamide in 0.6-0.7 mL of the deuterated

solvent.

For ¹³C NMR, a higher concentration of 15-50 mg in 0.6-0.7 mL of solvent is

recommended due to the lower natural abundance of the ¹³C isotope.[4]

Sample Transfer:
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Weigh the sample directly into a clean, dry vial.

Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid

introducing any solid particles.

Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for

accurate chemical shift referencing, although modern spectrometers can also reference the

residual solvent peak.[5]

NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or

500 MHz spectrometer. These may need to be optimized based on the specific instrument and

sample concentration.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 10-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on the sample concentration.

Spectral Width: 200-240 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing and Analysis
Fourier Transform: Apply an exponential window function (line broadening) to the Free

Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C

spectra.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of N-
Ethylnicotinamide using NMR spectroscopy.
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Click to download full resolution via product page

Caption: Workflow for N-Ethylnicotinamide characterization by NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b150366?utm_src=pdf-body-img
https://www.benchchem.com/product/b150366?utm_src=pdf-body
https://www.benchchem.com/product/b150366?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethylnicotinamide
https://precision.fda.gov/ginas/app/ui/substances/6e57b816-e33e-46af-b913-3b890cc20631
https://hmdb.ca/spectra/nmr_one_d/2514
https://repositorio.uam.es/server/api/core/bitstreams/98662a52-8905-4c5a-814c-36659271bf97/content
https://www.benchchem.com/product/b150366#n-ethylnicotinamide-characterization-using-1h-nmr-and-13c-nmr
https://www.benchchem.com/product/b150366#n-ethylnicotinamide-characterization-using-1h-nmr-and-13c-nmr
https://www.benchchem.com/product/b150366#n-ethylnicotinamide-characterization-using-1h-nmr-and-13c-nmr
https://www.benchchem.com/product/b150366#n-ethylnicotinamide-characterization-using-1h-nmr-and-13c-nmr
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150366?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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